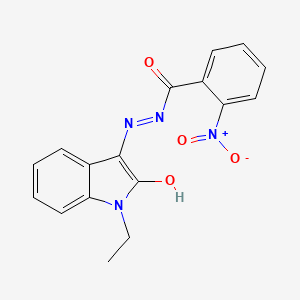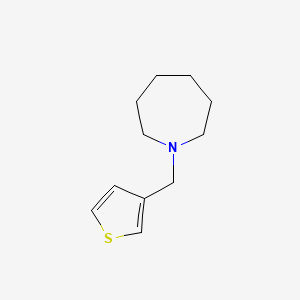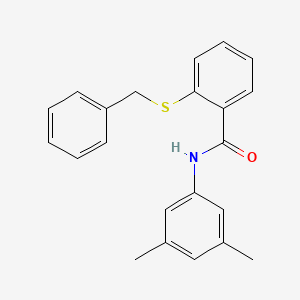
3-(2-nitrophenyl)-N-4-pyridinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-nitrophenyl)-N-4-pyridinylacrylamide, commonly known as NPPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPAA is a small molecule inhibitor that has been found to inhibit the activity of certain enzymes and proteins, making it a promising candidate for drug development and other research applications.
作用機序
The mechanism of action of NPPAA involves the inhibition of the activity of certain enzymes and proteins by binding to their active sites or other specific regions. This results in the disruption of various cellular processes, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
NPPAA has been found to have various biochemical and physiological effects, depending on the specific enzymes and proteins it targets. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival, leading to the suppression of tumor growth. It has also been found to inhibit the activity of certain phosphatases involved in insulin signaling, leading to improved glucose metabolism in diabetic patients.
実験室実験の利点と制限
One of the main advantages of using NPPAA in lab experiments is its specificity for certain enzymes and proteins, which allows for precise targeting and manipulation of cellular processes. However, one limitation of using NPPAA is its potential toxicity and off-target effects, which can lead to unwanted side effects and complications.
将来の方向性
There are many potential future directions for research involving NPPAA. Some possible areas of focus include:
1. Further optimization of NPPAA and related compounds for drug development and other applications.
2. Investigation of the specific mechanisms of action of NPPAA on various enzymes and proteins.
3. Development of new techniques for the delivery of NPPAA and related compounds to specific target cells or tissues.
4. Exploration of the potential use of NPPAA and related compounds in combination with other drugs or therapies for enhanced therapeutic effects.
5. Investigation of the potential use of NPPAA and related compounds as research tools for the study of various cellular processes.
合成法
The synthesis of NPPAA involves the reaction of 3-(2-nitrophenyl)acrylic acid with 4-pyridinylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified using column chromatography and characterized using various analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry.
科学的研究の応用
NPPAA has been extensively studied for its potential applications in drug development and other research areas. It has been found to inhibit the activity of various enzymes and proteins, including kinases and phosphatases, which play important roles in many cellular processes. This makes NPPAA a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(16-12-7-9-15-10-8-12)6-5-11-3-1-2-4-13(11)17(19)20/h1-10H,(H,15,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSRLPZNJKIUBN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)
![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)


![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)

![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
